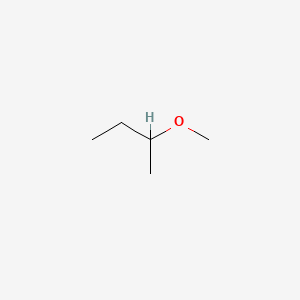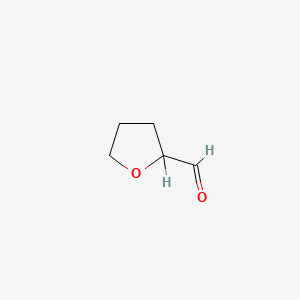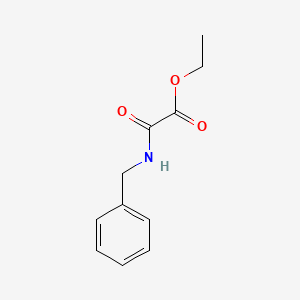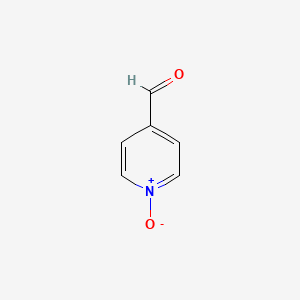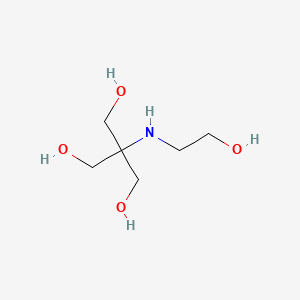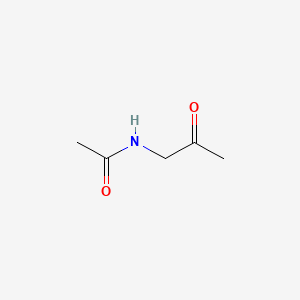
3,4-Dichlorophenylacetic acid
Vue d'ensemble
Description
3,4-Dichlorophenylacetic acid is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132186. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicide Toxicity and Environmental Impact
3,4-Dichlorophenylacetic acid, closely related to 2,4-dichlorophenoxyacetic acid (2,4-D), is primarily known for its use in herbicides. Research has focused on understanding its toxicity and environmental impact. Studies have shown that 2,4-D can reach natural environments directly or indirectly, leading to concerns about its effects on non-target species and ecosystems (Zuanazzi, Ghisi, & Oliveira, 2020). This research helps to inform safe and sustainable agricultural practices.
Bioactive Organotin(IV) Derivatives
This compound has been used in the synthesis of bioactive organotin(IV) derivatives. These compounds have shown significant antibacterial and antifungal activity, expanding the potential applications of this compound beyond its traditional use as a herbicide (Saeed & Rauf, 2010).
Enhanced Phytoremediation
Studies have explored the use of bacterial endophytes to enhance the phytoremediation of herbicides like 2,4-Dichlorophenoxyacetic acid. This research demonstrates the potential of using bacterial endophytes to improve the removal of herbicide residues from soil and reduce their accumulation in crops, offering a novel approach to managing herbicide contamination in agriculture (Germaine et al., 2006).
Molecular Mode of Action
Understanding the molecular mode of action of 2,4-Dichlorophenoxyacetic acid is crucial for its effective use. Research has shed light on how it mimics natural auxin at the molecular level, causing abnormalgrowth, senescence, and plant death in dicots. This knowledge helps in developing more targeted and efficient herbicide formulations (Song, 2014).
Water Pollution Remediation
The contamination of water sources by herbicides like 2,4-Dichlorophenoxyacetic acid poses significant challenges. Research into methods for removing this herbicide from water has been a key area of study. Various strategies, such as the use of advanced materials and technologies, have been explored to address the pollution caused by these herbicides, aiming to protect water resources and public health (EvyAliceAbigail et al., 2017).
Biotransformation and Metabolism
The involvement of human cytochrome P450 3A4 in the metabolism of 2,4-Dichlorophenoxyacetic acid highlights the importance of understanding its biotransformation in human health. This research provides insights into how the body processes this herbicide, which is crucial for assessing its safety and potential health risks (Mehmood et al., 1996).
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives has been a subject of interest, with studies exploring improved methods and understanding its chemical properties. This research is fundamental for the development of more efficient and environmentally friendly synthesis processes (Li et al., 2019).
Photocatalysis and Degradation
Exploring the degradation of 2,4-Dichlorophenoxyacetic acid using photocatalysis offers a promising approach to mitigate its environmental impact. This line of research focuses on developing efficient catalysts for breaking down the herbicide, thereby reducing its persistence in the environment (Lima et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 3,4-Dichlorophenylacetic acid is the auxin receptors in plants . These receptors play a crucial role in plant growth and development, mediating various physiological responses.
Mode of Action
This compound acts as an auxin analog . It interacts with its targets, the auxin receptors, inducing the expression of auxin-responsive genes . This interaction leads to changes in plant growth and development.
Biochemical Pathways
The action of this compound affects the auxin signaling pathway . This pathway is responsible for regulating plant growth and development. The downstream effects include the promotion of elongation of oat coleoptile segments, the generation of adventitious roots, and the growth of crop roots .
Result of Action
The molecular and cellular effects of this compound’s action include the promotion of elongation of oat coleoptile segments, the generation of adventitious roots, and the growth of crop roots . At the molecular level, it induces the expression of auxin-responsive genes .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3,4-Dichlorophenylacetic acid has been identified as having auxin-like activity and acts through the auxin signaling pathway in plants . It induces the expression of auxin-responsive genes and acts through auxin receptors
Cellular Effects
At the physiological level, this compound promotes the elongation of oat coleoptile segments, the generation of adventitious roots, and the growth of crop roots
Molecular Mechanism
Molecular docking results showed that this compound can bind to auxin receptors, among which TIR1 has the highest binding activity
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUPGSMSNQLUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206794 | |
| Record name | 3,4-Dichlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5807-30-7 | |
| Record name | 3,4-Dichlorophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5807-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorophenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5807-30-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichlorophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichlorophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DICHLOROPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713NZ1A32D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 3,4-Dichlorophenylacetic acid in scientific research?
A1: this compound is primarily investigated for its bioactivity. Research indicates it can function as an auxin analog, influencing plant growth and development []. Additionally, derivatives of this compound have shown promising antibacterial and antifungal properties [].
Q2: How is the structure of this compound characterized?
A2: Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) and infrared (IR) spectroscopy are commonly employed to elucidate its structure []. X-ray crystallography has also been used to determine the crystal structure of its derivatives, providing detailed insights into their three-dimensional arrangements [].
Q3: What is the significance of studying the structure-activity relationship (SAR) of this compound derivatives?
A3: Research on a related compound, U50,488, highlights the impact of stereochemistry on its binding affinity for opioid and sigma receptors []. Modifying the stereochemistry of U50,488, which also contains the 3,4-dichlorophenylacetamide moiety, resulted in a shift from predominantly kappa opioid receptor activity to high-affinity sigma ligand behavior []. This underscores the importance of SAR studies in optimizing desired biological activities.
Q4: Are there any environmental concerns associated with this compound?
A4: Yes, this compound is identified as a significant organochlorine compound found in municipal sewage treatment plants [, ]. Its presence is linked to biogenic chlorination processes, potentially originating from industrial sources like slaughterhouses []. This raises concerns about its release into the environment and potential impact on ecosystems.
Q5: How does composting affect the presence of this compound in sewage sludge?
A5: Studies demonstrate that composting significantly influences the forms of this compound present in sewage sludge []. While initially present in alkali-hydrolyzable conjugate forms, composting facilitates their conversion to water-soluble free acids []. This transformation is crucial for understanding the compound's fate in the environment and developing effective remediation strategies.
Q6: What methods are used to analyze and quantify this compound in environmental samples?
A6: The analysis of this compound and related chlorinated aromatic acids in environmental matrices like sewage sludge and compost involves extraction techniques followed by advanced analytical methods []. Water and alkaline methanol are commonly employed for extraction, with the latter targeting conjugated forms of the compound []. Subsequent analysis and quantification likely involve techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), although the specific methods used were not explicitly stated in the provided abstracts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


